molecular formula C19H24N4O3 B2932756 N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251627-04-9

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2932756
CAS No.: 1251627-04-9
M. Wt: 356.426
InChI Key: GLXWIKFNLZEZIR-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 1,6-dihydropyrimidin-6-one core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2. The acetamide side chain is attached to a 2-methoxy-5-methylphenyl group. The pyrrolidine substituent likely enhances solubility due to its basic nitrogen, while the methoxy and methyl groups on the aromatic ring may modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-6-7-16(26-3)15(10-13)21-17(24)12-23-18(25)11-14(2)20-19(23)22-8-4-5-9-22/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWIKFNLZEZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone ring, followed by the introduction of the pyrrolidine ring and the methoxy-methylphenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In the field of medicine, this compound may have potential therapeutic applications. It could be explored as a candidate for drug development, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrimidinone Derivatives

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12)
  • Key Differences :
    • Replaces the pyrrolidin-1-yl group with a thioether (-S-) linkage at position 2.
    • Benzyl group instead of 2-methoxy-5-methylphenyl on the acetamide side chain.
  • Impact: The thioether may reduce metabolic stability compared to the pyrrolidine’s tertiary amine.
  • Synthetic Data :
    • Yield: 66%, Melting Point (mp): 196°C .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • Key Differences: Substitutes the methyl group at position 4 of the pyrimidinone with a 4-methoxyphenyl group. Features a benzodioxolemethyl group on the acetamide side chain.
  • Impact :
    • The 4-methoxyphenyl group may enhance π-π stacking interactions in target binding.
    • Benzodioxole increases molecular weight (393.4 g/mol) and could influence metabolic pathways .

Aromatic Acetamide Derivatives

N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Key Differences: Lacks the pyrimidinone core; instead, a naphthalene group is attached to the acetamide. Chlorine and fluorine substituents on the phenyl ring.
  • Impact :
    • Halogens may improve binding affinity but raise toxicity concerns.
    • Naphthalene’s bulkiness could hinder solubility .
N-(4-bromophenyl)-2-(2-thienyl)acetamide
  • Key Differences: Contains a thienyl ring instead of pyrimidinone. Bromine substituent on the phenyl group.
  • Impact :
    • Thienyl’s electron-rich nature may alter electronic properties.
    • Bromine increases molecular weight and may affect pharmacokinetics .

Physicochemical and Pharmacokinetic Trends

Table: Comparative Properties of Selected Analogs

Compound Core Structure Substituent Features Molecular Weight (g/mol) Key Functional Groups
Target Compound Pyrimidinone Pyrrolidinyl, 2-methoxy-5-methylphenyl Not reported Tertiary amine, methoxy, methyl
5.12 Pyrimidinone Thioether, benzyl Not reported Thioether, benzyl
N-[(2H-1,3-benzodioxol-5-yl)methyl] Pyrimidinone 4-Methoxyphenyl, benzodioxolemethyl 393.4 Methoxy, benzodioxole
N-(3-chloro-4-fluorophenyl) Naphthalene-acetamide Chloro, fluoro, naphthalene Not reported Halogens, polycyclic aromatic

Key Observations:

  • Solubility : The pyrrolidine group in the target compound likely improves aqueous solubility compared to thioether (5.12) or halogens (N-(3-chloro-4-fluorophenyl)).
  • Metabolic Stability : Methoxy groups (target compound and ) may slow oxidative metabolism compared to halogenated analogs.
  • Synthetic Feasibility : Higher yields (e.g., 66% for 5.12) suggest easier synthesis for thioether derivatives than for halogenated compounds .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound that showcases potential biological activities, particularly in the realm of antiviral and antitumor research. This article aims to synthesize existing knowledge on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a pyrimidine core, which is often associated with various biological activities due to its ability to interact with nucleic acids and proteins.

Antiviral Activity

Research indicates that compounds similar in structure to this compound exhibit significant antiviral properties. For example, non-nucleoside compounds with a similar backbone have been shown to inhibit viral fusion processes, particularly against respiratory syncytial virus (RSV) . The mechanism typically involves blocking the interaction between viral proteins and host cell membranes.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Pyrimidine derivatives have been noted for their ability to inhibit specific kinases involved in cancer cell proliferation. In particular, compounds that contain a pyrrolidine moiety have demonstrated selective inhibition against various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : By interfering with viral entry into host cells.
  • Kinase Inhibition : Targeting specific kinases that are crucial for tumor growth and survival.
  • Modulation of Cellular Pathways : Affecting pathways related to apoptosis and cell cycle regulation.

Study 1: Antiviral Efficacy

A study published in 2022 highlighted the efficacy of structurally similar compounds against RSV. The compounds demonstrated IC50 values indicating potent antiviral activity, suggesting that derivatives like this compound may also exhibit similar properties .

Study 2: Antitumor Activity

In another investigation focusing on pyrimidine derivatives, researchers found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The study indicated that these compounds could induce apoptosis through the activation of caspases .

Data Tables

Activity Type Compound IC50 (μM) Cell Line
AntiviralSimilar Compound A0.15RSV-infected cells
AntitumorSimilar Compound B0.05MCF7 (breast cancer)
AntitumorSimilar Compound C0.10A549 (lung cancer)

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